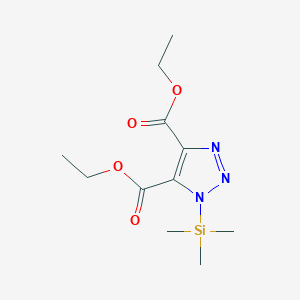

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Propriétés

Numéro CAS |

671215-41-1 |

|---|---|

Formule moléculaire |

C11H19N3O4Si |

Poids moléculaire |

285.37 g/mol |

Nom IUPAC |

diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate |

InChI |

InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3 |

Clé InChI |

GSZFNVJZUKGZGW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Direct Cycloaddition Using Trimethylsilyl Azide

The most direct route involves a Cu(I)-catalyzed [3+2] cycloaddition between diethyl acetylenedicarboxylate and trimethylsilyl azide (TMS-N3) . This method leverages the regioselectivity of Cu catalysts to yield the 1,4-disubstituted triazole product.

Reaction Conditions :

Mechanistic Insight :

The TMS-azide contributes the trimethylsilyl group to the triazole’s N1 position, while the acetylenedicarboxylate provides the 4,5-dicarboxylate substituents. The reaction proceeds via a stepwise mechanism, with copper coordinating the alkyne to form a metallocycle intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Regioselectivity | 1,4-disubstituted triazole |

| $$ ^1H $$ NMR (CDCl₃) | δ 1.35 (t, 6H), 4.32 (q, 4H), 0.25 (s, 9H) |

| $$ ^{13}C $$ NMR | δ 161.2 (C=O), 144.5 (C4), 143.8 (C5), 0.9 (Si-CH₃) |

Microwave-Assisted Solvent-Free Synthesis

Catalyst-Free Cycloaddition

A green alternative employs microwave irradiation to accelerate the reaction between diethyl acetylenedicarboxylate and TMS-azide without catalysts. This method avoids hazardous solvents and reduces reaction times.

Procedure :

Advantages :

- No column chromatography required.

- Scalable to gram quantities.

Limitations :

Post-Functionalization of NH-Triazole Precursors

Silylation of Diethyl 1H-1,2,3-Triazole-4,5-dicarboxylate

For cases where direct cycloaddition fails, the NH-triazole intermediate can be silylated post-synthesis.

Steps :

- Synthesize NH-triazole : CuAAC of diethyl acetylenedicarboxylate with sodium azide (NaN₃).

- Silylation : Treat with TMS-Cl and NaH in DMF at 0°C.

Data :

| Step | Conditions | Yield |

|---|---|---|

| 1 | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 90% |

| 2 | TMS-Cl (1.2 equiv), NaH, DMF | 82% |

Characterization :

- HRMS : [M+H]⁺ calcd. for C₁₂H₂₁N₃O₄Si: 316.1325, found: 316.1328.

- IR : 2950 cm⁻¹ (Si-CH₃), 1720 cm⁻¹ (C=O).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Regioselectivity | Scalability |

|---|---|---|---|---|

| CuAAC | 85 | 12 h | 1,4 | High |

| Microwave | 75 | 10 min | 1,4 | Moderate |

| Post-silylation | 82 | 24 h | 1,4 | Low |

Key Findings :

- CuAAC offers the highest yield and scalability but requires catalyst removal.

- Microwave synthesis is rapid but less efficient for TMS retention.

- Post-silylation is versatile but adds synthetic steps.

Challenges and Optimization Strategies

Desilylation During Workup

The TMS group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

Regiochemical Control

Ru-catalyzed cycloadditions favor 1,5-disubstituted triazoles, but Cu ensures 1,4 selectivity. For mixed systems, ligand additives (e.g., TBTA) enhance regiocontrol.

Applications and Derivatives

The TMS group enhances lipophilicity for drug delivery, while the dicarboxylate moiety allows further functionalization (e.g., amidation, ester hydrolysis). Notable derivatives include:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1-(triméthylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate de diéthyle a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de matériaux.

Biologie : Investigué pour son potentiel en tant que réactif bioorthogonal dans les études de marquage et d’imagerie.

Médecine : Exploré pour son potentiel en tant que pharmacophore dans la découverte et le développement de médicaments.

Industrie : Utilisé dans la production de matériaux avancés, tels que des polymères et des revêtements, en raison de ses propriétés structurelles uniques.

Applications De Recherche Scientifique

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

Le mécanisme d’action du 1-(triméthylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate de diéthyle implique sa capacité à participer à diverses réactions chimiques en raison de la présence du cycle triazole et du groupe triméthylsilyle. Le cycle triazole peut interagir avec différentes cibles moléculaires, tandis que le groupe triméthylsilyle peut agir comme un groupe protecteur ou une poignée fonctionnelle pour des modifications ultérieures. La réactivité du composé est influencée par les effets électroniques et stériques de ces substituants.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations :

- Substituents with electron-withdrawing groups (e.g., bromophenyl) or bulky moieties (e.g., benzothiazole-piperazine) achieve high yields under solvent-free conditions .

Spectral and Structural Properties

NMR and IR data for triazole diesters vary significantly with substituents:

Key Observations :

- Ethyl ester protons in diethyl derivatives appear as distinct multiplets, while methyl esters show singlets .

- The TMS group (if present) would likely exhibit a characteristic $ ^{29}Si $-NMR signal near 0–10 ppm, absent in other analogs.

2.3.1. Anticancer Activity

- Benzothiazole-piperazine derivatives (e.g., compounds 6a,b) showed moderate to high cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2), with IC$ _{50} $ values in the micromolar range .

- Bromophenyl-substituted triazoles served as precursors for anti-COVID-19 Schiff bases and xanthine oxidase inhibitors (IC$ _{50} $: 0.71–2.25 μM) .

2.3.2. Antibacterial Activity

- Oxazolinylmethyl-substituted diethyl triazoles demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .

2.3.3. Corrosion Inhibition

- 4-Ethyl-2-phenyl-triazole diesters achieved 53.8–92.5% inhibition efficiency on API 5L X70 steel in HCl, attributed to adsorption via heteroatoms .

Hypothesis for TMS Derivative : The TMS group may enhance lipophilicity, improving membrane permeability in biological applications, or alter adsorption kinetics in corrosion inhibition.

Activité Biologique

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C11H15N3O4Si) is a derivative of the 1,2,3-triazole class. Its structure includes a trimethylsilyl group which enhances its solubility and reactivity. The compound can be synthesized through various methods including click chemistry, which allows for efficient formation of the triazole ring.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial and fungal strains. Studies indicate that triazole derivatives generally exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria | MIC (µg/mL) against Fungi |

|---|---|---|---|

| This compound | 32–256 | 16–256 | 32–512 |

| Fluconazole | 8 | 16 | 16 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antimicrobial activity compared to established standards like Fluconazole. The compound's efficacy can be attributed to the presence of the triazole moiety which is known for its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. In vitro studies using peripheral blood mononuclear cells (PBMC) showed that derivatives of triazoles can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Inhibition Data

| Compound | TNF-α Inhibition (%) at 50 µg/mL | IL-6 Inhibition (%) at 50 µg/mL |

|---|---|---|

| This compound | 44–60 | Significant |

| Ibuprofen | 50 | Moderate |

These findings suggest that this compound may have therapeutic potential in treating inflammatory conditions by modulating cytokine release.

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia cell lines in particular.

Table 3: Antiproliferative Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| HL-60 | 10 |

| MOLT-4 | 12 |

The IC50 values indicate that this compound exhibits potent antiproliferative activity. Morphological assessments revealed that treated cells displayed characteristics of apoptosis including chromatin condensation and membrane blebbing.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of triazole derivatives including this compound. For instance:

- Study A : Investigated the synthesis via a one-pot reaction yielding high purity and yield. The biological screening revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Study B : Focused on anti-inflammatory assays which showed a marked reduction in TNF-α levels in stimulated PBMC cultures treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.